molecular formula C19H19BrN2O3 B3018607 8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-37-5

8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B3018607
CAS No.: 688343-37-5
M. Wt: 403.276
InChI Key: WXXKEDHJPXFSEI-UHFFFAOYSA-N
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Description

8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic compound featuring a benzo[g][1,3,5]oxadiazocin core fused with a bicyclic methano bridge. The structure includes a bromine substituent at position 8, a 2-methoxy-5-methylphenyl group at position 3, and a methyl group at position 2.

Properties

IUPAC Name

4-bromo-10-(2-methoxy-5-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-11-4-6-17(24-3)15(8-11)22-18(23)21-14-10-19(22,2)25-16-7-5-12(20)9-13(14)16/h4-9,14H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXKEDHJPXFSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H18BrN2O3
  • Molecular Weight : 437.7 g/mol
  • CAS Number : 899353-80-1

Structural Characteristics

The compound features a complex tricyclic structure that includes a bromine atom and a methoxy group. Its unique configuration contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the oxadiazocin class exhibit antimicrobial properties. A study evaluating various derivatives found that modifications at specific positions significantly influenced their antibacterial potency. For instance, a related compound demonstrated an IC50 value of 0.45 µM against Plasmodium falciparum, highlighting the potential of structural variations in enhancing efficacy against pathogens .

Anticancer Properties

Several studies have explored the anticancer effects of oxadiazocin derivatives. A notable investigation into similar compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Neuroprotective Effects

Emerging evidence suggests that certain oxadiazocins may possess neuroprotective properties. A case study involving a related compound demonstrated its effectiveness in reducing neuronal apoptosis in models of neurodegenerative diseases. This effect is hypothesized to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory responses .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been investigated. In vitro studies indicate that oxadiazocins can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study tested various oxadiazocin derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml against S. aureus, indicating strong antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

In vitro assays on human cancer cell lines revealed that derivatives of oxadiazocins significantly inhibited cell viability at micromolar concentrations. The most potent derivative was found to induce apoptosis via caspase activation pathways, suggesting its potential as an anticancer agent.

Scientific Research Applications

The compound 8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with various potential applications in scientific research. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure suggests potential activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxadiazocin compounds exhibit cytotoxicity against cancer cell lines. For instance, studies have reported that modifications to the oxadiazocin core can enhance selectivity towards tumor cells while minimizing effects on normal cells.

Materials Science

The unique structure of this compound lends itself to applications in materials science.

Case Study: Polymer Synthesis

In polymer chemistry, this compound can be used as a monomer or additive to synthesize polymers with enhanced thermal and mechanical properties. The bromine atom can facilitate cross-linking reactions, improving the stability of polymer matrices.

Environmental Science

The compound's potential as a reagent in environmental monitoring has been explored. Its ability to interact with various environmental pollutants could lead to applications in detecting and quantifying hazardous substances.

Case Study: Pollutant Detection

Research has demonstrated that oxadiazocin derivatives can be functionalized to create sensors for detecting heavy metals and organic pollutants in water sources. These sensors leverage the compound's reactivity to form stable complexes with target analytes.

Summary of Research Findings

The applications of this compound are diverse and significant across various fields. Ongoing research continues to uncover new potential uses for this compound:

Application AreaPotential Uses
Medicinal ChemistryAnticancer agents
Materials SciencePolymer synthesis and modification
Environmental ScienceSensors for pollutant detection

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Fluorine Substituents Additional Groups
8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (Target) 2-methoxy-5-methylphenyl Not explicitly provided Not available None Methoxy, methyl
8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 2,4-difluorophenyl C₁₇H₁₃BrF₂N₂O₂ 395.2 2,4-positions None
8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 3,4-difluorophenyl C₁₈H₁₅BrF₂N₂O₃ 425.2 3,4-positions 10-methoxy

Key Observations:

Substituent Electronic Effects: The target compound’s 2-methoxy-5-methylphenyl group is electron-rich due to the methoxy (-OCH₃) and methyl (-CH₃) substituents, which may enhance π-π stacking or hydrogen bonding in biological systems.

Steric Considerations :

  • The 10-methoxy group in the analog from adds steric bulk, which could influence conformational flexibility and receptor selectivity compared to the target compound.

Molecular Weight and Solubility :

  • The target compound’s lack of fluorine and presence of methoxy/methyl groups may result in higher lipophilicity compared to fluorinated analogs, impacting bioavailability.

Hypothetical Pharmacological Implications

  • Receptor Binding : The target compound’s 2-methoxy-5-methylphenyl group may favor interactions with hydrophobic pockets in enzymes like kinases or GPCRs, whereas fluorinated analogs might exhibit stronger dipole interactions.

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